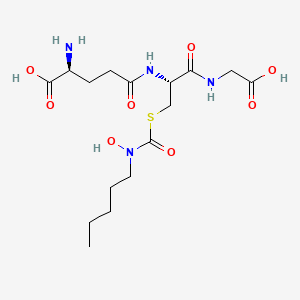

S-(N-pentyl-N-hydroxycarbamoyl)glutathione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

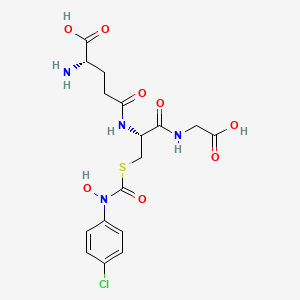

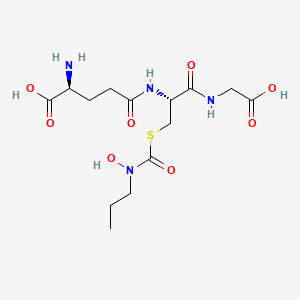

Le S-(N-pentyl-N-hydroxycarbamoyl)glutathion est un dérivé synthétique du glutathion, un tripeptide composé de glutamate, de cystéine et de glycine. Ce composé est connu pour son potentiel en tant qu'inhibiteur de la glyoxalase I, une enzyme impliquée dans la détoxification du méthylglyoxal, un sous-produit du métabolisme . La structure unique du S-(N-pentyl-N-hydroxycarbamoyl)glutathion lui permet d'interagir avec des cibles moléculaires spécifiques, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du S-(N-pentyl-N-hydroxycarbamoyl)glutathion implique plusieurs étapes, commençant par la protection des groupes amino et carboxyle du glutathion. . Le produit final est obtenu après des étapes de déprotection et de purification.

Méthodes de production industrielle

Ces méthodes assurent une pureté et un rendement élevés, qui sont cruciaux pour son application dans la recherche et ses utilisations thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

Le S-(N-pentyl-N-hydroxycarbamoyl)glutathion subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol dans la partie glutathion peut être oxydé pour former des disulfures.

Réduction : Les liaisons disulfures peuvent être réduites à nouveau en groupes thiol.

Substitution : Le groupe hydroxylamine peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction. Les réactions se produisent généralement dans des conditions douces pour préserver l'intégrité du composé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés de glutathion oxydés et divers produits substitués en fonction des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le S-(N-pentyl-N-hydroxycarbamoyl)glutathion a plusieurs applications de recherche scientifique :

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la glyoxalase I.

Mécanisme d'action

Le S-(N-pentyl-N-hydroxycarbamoyl)glutathion exerce ses effets en inhibant la glyoxalase I, une enzyme qui catalyse la conversion du méthylglyoxal et du glutathion en S-D-lactoylglutathion . L'inhibition se produit par la liaison du composé au site actif de la glyoxalase I, empêchant l'enzyme de catalyser sa réaction. Cette inhibition conduit à l'accumulation de méthylglyoxal, qui peut induire l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

S-(N-pentyl-N-hydroxycarbamoyl)glutathione has several scientific research applications:

Mécanisme D'action

S-(N-pentyl-N-hydroxycarbamoyl)glutathione exerts its effects by inhibiting glyoxalase I, an enzyme that catalyzes the conversion of methylglyoxal and glutathione to S-D-lactoylglutathione . The inhibition occurs through the binding of the compound to the active site of glyoxalase I, preventing the enzyme from catalyzing its reaction. This inhibition leads to the accumulation of methylglyoxal, which can induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

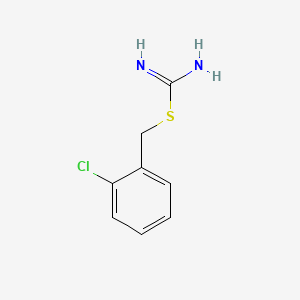

S-(N-aryl-N-hydroxycarbamoyl)glutathion : Structure similaire mais avec un groupe aryle au lieu d'un groupe pentyle.

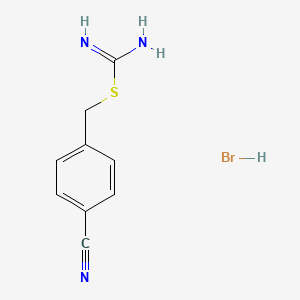

S-(N-phényl-N-hydroxycarbamoyl)glutathion : Contient un groupe phényle, offrant des propriétés de liaison et une puissance d'inhibition différentes.

Unicité

Le S-(N-pentyl-N-hydroxycarbamoyl)glutathion est unique en raison de son groupe pentyle, qui fournit des interactions hydrophobes spécifiques avec le site actif de la glyoxalase I. Cette interaction unique améliore sa puissance inhibitrice par rapport à d'autres composés similaires .

Propriétés

Formule moléculaire |

C16H28N4O8S |

|---|---|

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(pentyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H28N4O8S/c1-2-3-4-7-20(28)16(27)29-9-11(14(24)18-8-13(22)23)19-12(21)6-5-10(17)15(25)26/h10-11,28H,2-9,17H2,1H3,(H,18,24)(H,19,21)(H,22,23)(H,25,26)/t10-,11-/m0/s1 |

Clé InChI |

BRWDWFHRRYLIDE-QWRGUYRKSA-N |

SMILES isomérique |

CCCCCN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

SMILES canonique |

CCCCCN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(11R,15R)-13-methyl-1,13-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8-tetraen-8-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride](/img/structure/B10852973.png)

![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)

![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)

![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)

![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)